Aldol Diastereoselectivity Comparison
In TiCl₄-mediated aldol reactions, (S)-2-benzyloxy-3-pentanone achieves diastereomeric ratios up to 97:3 for 2,4-syn-4,5-syn adducts when 1.1 equiv of THF or DME is added as a Lewis base additive [1]. Without these additives, the same TiCl₄ system gives poor diastereoselectivity in an impractical manner. Switching the Lewis acid to Ti(i-PrO)Cl₃ yields the alternative 2,4-anti-4,5-syn configuration—demonstrating that the benzyloxy ketone scaffold can access both syn-syn and anti-syn adducts by simple Lewis acid choice [1]. The closely related PMB-protected analog (S)-2-(p-methoxybenzyloxy)-3-pentanone shows a qualitatively similar protecting-group dependence but exhibits different diastereomeric ratios under the same conditions, with the stereochemical outcome explicitly dependent on whether Bn or PMB is employed [2].
| Evidence Dimension | Aldol diastereoselectivity (dr) under TiCl₄/THF conditions |
|---|---|
| Target Compound Data | dr up to 97:3 (2,4-syn-4,5-syn) |
| Comparator Or Baseline | Ti(i-PrO)Cl₃ with same ketone: 2,4-anti-4,5-syn (high dr but opposite configuration); PMB analog: qualitatively similar but different dr values under same conditions |
| Quantified Difference | Additive-controlled dr improvement from impractical to 97:3; complete stereochemical reversal possible by Lewis acid switch |
| Conditions | TiCl₄ (1.1 equiv), i-Pr₂NEt, THF or DME (1.1 equiv), −78 °C, CH₂Cl₂; aldehydes: aliphatic, aromatic, α,β-unsaturated |
Why This Matters
Procurement of (S)-2-benzyloxy-3-pentanone specifically enables access to both syn-syn and anti-syn aldol diastereomers in high dr from a single chiral precursor by simple Lewis acid tuning—a strategic advantage not uniformly available from other α-alkoxy ketones.
- [1] Rodríguez-Cisterna, V.; Villar, C.; Romea, P.; Urpí, F. J. Org. Chem. 2007, 72, 6631–6633. DOI: 10.1021/jo071048z. View Source
- [2] Solsona, J. G.; Romea, P.; Urpí, F.; Vilarrasa, J. Org. Lett. 2003, 5, 519–522. DOI: 10.1021/ol0274054. View Source
